BENZO(a)PYRENE, 3-METHOXY-

Description

Contextualizing Benzo[a]pyrene (B130552), 3-Methoxy- within Polycyclic Aromatic Hydrocarbon Research

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. They are formed during the incomplete combustion of organic materials such as coal, oil, gas, wood, and tobacco. ontosight.ainih.gov Benzo[a]pyrene is one of the most extensively studied PAHs due to its classification as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans. ontosight.ai

Benzo[a]pyrene, 3-methoxy- fits into the subcategory of oxygenated PAHs (oxy-PAHs). The presence of a methoxy (B1213986) group (-OCH3) at the 3-position of the benzo[a]pyrene structure alters its physicochemical properties, such as solubility and reactivity, compared to the parent compound. ontosight.ai This structural modification can significantly influence its metabolic pathways and, consequently, its biological activity. ontosight.ai Research on oxy-PAHs is crucial as they can be formed through atmospheric reactions of parent PAHs or as metabolic byproducts in organisms, and some have been shown to be more toxic than their parent compounds. d-nb.info

Historical Perspectives and Evolution of Research on Oxygenated Benzo[a]pyrene Derivatives

Early research on benzo[a]pyrene and its derivatives, dating back several decades, primarily focused on understanding the mechanisms of carcinogenesis. acs.orgacs.org The identification of benzo[a]pyrene as a potent carcinogen spurred investigations into its metabolic activation and detoxification pathways. This led to the discovery of various oxygenated metabolites, including phenols, quinones, and dihydrodiols. acs.orgwww.gov.uk

Initially, research on oxygenated derivatives was largely centered on their role as intermediates in the metabolic cascade leading to the formation of highly reactive diol epoxides, which can bind to DNA and initiate cancer. www.gov.uknih.gov However, over the years, the focus has broadened to include the intrinsic biological activities of these oxygenated derivatives themselves. d-nb.info The development of sophisticated analytical techniques has enabled more precise identification and quantification of these compounds in environmental and biological samples, facilitating a more detailed understanding of their formation, fate, and effects. nih.govrsc.org The synthesis of specific methoxy-substituted benzo[a]pyrene isomers, like 3-methoxybenzo[a]pyrene, has been a key development, allowing for targeted studies on their unique properties and biological interactions. nih.govnih.gov

Significance of Investigating Benzo[a]pyrene, 3-Methoxy- in Environmental Health Sciences

The investigation of Benzo[a]pyrene, 3-methoxy- holds significant importance for environmental health sciences for several reasons. Firstly, understanding its environmental occurrence is crucial for assessing human exposure. Like other PAHs, it can be present in the air, water, and soil, originating from both natural and anthropogenic sources. nih.govdelaware.gov

Secondly, the metabolic fate of Benzo[a]pyrene, 3-methoxy- is a key area of research. The methoxy group can influence how the compound is processed in the body, potentially leading to the formation of different metabolites compared to the parent benzo[a]pyrene. ontosight.ainih.gov Some studies suggest that the detoxification pathway for benzo[a]pyrene involves the formation of 3-hydroxybenzo[a]pyrene, a related compound. nih.gov Investigating the metabolism of the 3-methoxy derivative provides further insight into these complex biological processes.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 63059-68-7 | echemi.comchemsrc.comechemi.com |

| Molecular Formula | C21H14O | echemi.comchemsrc.comechemi.com |

| Molecular Weight | 282.34 g/mol | echemi.comguidechem.com |

| Appearance | Dark Yellow to Green Solid | chemicalbook.com |

| Boiling Point | 498.6ºC at 760 mmHg | chemsrc.com |

| Flash Point | 206.4ºC | chemsrc.com |

| Density | 1.282 g/cm³ | chemsrc.com |

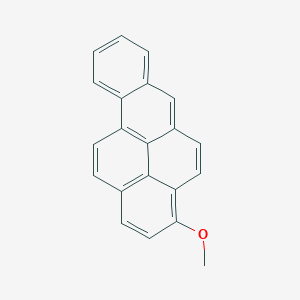

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxybenzo[a]pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O/c1-22-19-11-8-13-6-9-17-16-5-3-2-4-14(16)12-15-7-10-18(19)20(13)21(15)17/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMDKKLTTOBGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC3=CC4=CC=CC=C4C5=C3C2=C(C=C5)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212382 | |

| Record name | Benzo(a)pyrene, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63059-68-7 | |

| Record name | Benzo(a)pyrene, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063059687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Dynamics and Occurrence of Benzo a Pyrene, 3 Methoxy

Sources of Human and Ecological Exposure to Benzo[a]pyrene (B130552), 3-Methoxy- (e.g., combustion emissions, dietary sources, occupational settings)Data identifying specific sources of exposure to Benzo[a]pyrene, 3-methoxy-, whether through industrial emissions, food and water consumption, or in occupational environments, is not available.

Until further research is conducted specifically on Benzo[a]pyrene, 3-methoxy-, a comprehensive and accurate article on its environmental dynamics cannot be generated.

Advanced Analytical Methodologies for Benzo a Pyrene, 3 Methoxy

Chromatographic Techniques for Separation and Detection (e.g., LC-MS/MS, GC-MS, HPLC-FD)

Chromatographic methods are the cornerstone for the analysis of 3-methoxybenzo[a]pyrene, providing the necessary separation from a multitude of other polycyclic aromatic hydrocarbons (PAHs) and potential interferents in complex samples. The choice of technique often depends on the sample matrix, required sensitivity, and the specific analytical goal.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of benzo[a]pyrene (B130552) metabolites. For compounds like 3-hydroxybenzo[a]pyrene, a close structural analog, LC-MS/MS methods have been developed with exceptional sensitivity, reaching a lower limit of quantification (LLOQ) of 50 pg/L in urine. These methods typically involve reversed-phase high-performance liquid chromatography (HPLC) for separation, followed by detection using a triple quadrupole mass spectrometer. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used. The high selectivity of tandem mass spectrometry is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its isotopically labeled internal standard. This approach minimizes interferences and provides accurate quantification. Given the structural similarity, these established LC-MS/MS protocols are directly adaptable for the analysis of 3-methoxybenzo[a]pyrene.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and is a standard technique for PAH analysis. For polar metabolites, derivatization is often required to increase volatility and improve chromatographic performance. For instance, hydroxylated PAHs can be methylated to produce their methoxy (B1213986) analogs, which are then suitable for GC-MS analysis. The electron impact (EI) mass spectra of methylated benzo[a]pyrene metabolites can be complex, sometimes showing fragmentation patterns that include apparent violations of the even-electron rule. For enhanced sensitivity and selectivity, GC coupled with tandem mass spectrometry (GC-MS/MS) in MRM mode is increasingly employed, significantly reducing background noise and improving detection limits compared to single quadrupole GC-MS operating in selected ion monitoring (SIM) mode.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) is a widely used and highly sensitive technique for PAHs, as many of these compounds exhibit natural fluorescence. The method provides excellent sensitivity, with some applications achieving detection limits comparable to mass spectrometry. By selecting optimal excitation and emission wavelengths, fluorescence detection can offer a high degree of selectivity. For a mixture of PAHs, wavelength programming can be used to ensure each compound is detected under its optimal conditions. A validated HPLC-FLD method for the parent compound, benzo[a]pyrene, has been established for tobacco analysis over a concentration range of 0.38 ng/g to 150 ng/g. This technique is well-suited for the detection of 3-methoxybenzo[a]pyrene due to the inherent fluorescence of the benzo[a]pyrene ring system.

| Technique | Typical Column | Mobile/Carrier Gas | Detection Method | Key Advantages | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Gradient of Acetonitrile/Water or Methanol/Water | Tandem Mass Spectrometry (MRM mode) | High sensitivity and selectivity; suitable for polar compounds. | |

| GC-MS/MS | Capillary column (e.g., DB-5MS, 60 m x 0.32 mm) | Helium | Tandem Mass Spectrometry (MRM mode) | High resolution; excellent for complex mixtures; requires derivatization for polar analytes. | |

| HPLC-FD | Reversed-Phase C18 | Gradient of Acetonitrile/Water | Fluorescence Detector (with wavelength programming) | Very high sensitivity for fluorescent compounds; cost-effective. |

Spectroscopic Characterization Approaches for Benzo[a]pyrene, 3-Methoxy- and its Metabolites

Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of 3-methoxybenzo[a]pyrene and its metabolites.

Mass Spectrometry (MS) provides critical information on the molecular weight and fragmentation of a molecule. In electron impact (EI) ionization, the fragmentation patterns of methylated benzo[a]pyrene metabolites, which would include 3-methoxybenzo[a]pyrene, can be intricate. The fragmentation chemistry of permethylated di- and tri-hydroxy metabolites has been studied, revealing complex pathways. Softer ionization techniques, such as those used in LC-MS, typically yield a prominent protonated molecular ion [M+H]⁺, which is essential for quantitative analysis using MRM. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, further confirming the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for complete structural elucidation. ¹³C NMR spectroscopy has been used to characterize ¹³C-labeled methoxybenzo[a]pyrene oxides, providing precise chemical shift data for the carbon atoms within the chrysene (B1668918) skeleton and confirming the position of isotopic labels. ¹H NMR would similarly provide information on the number and connectivity of protons in the molecule, confirming the structure of 3-methoxybenzo[a]pyrene and identifying its metabolites.

UV-Visible and Fluorescence Spectroscopy are used to study the electronic properties of the molecule. Benzo[a]pyrene and its derivatives exhibit characteristic UV-Vis absorption and fluorescence emission spectra due to their extensive conjugated π-electron system. Steady-state fluorescence spectra of the parent benzo[a]pyrene show well-defined emission peaks at 403 nm, 427 nm, and 454 nm. Multiphoton spectral analysis of benzo[a]pyrene and its metabolites in cells has identified distinct fluorescence bands for different compounds; for example, the 426–447 nm band is associated with major metabolites like 3-hydroxybenzo[a]pyrene. The introduction of a methoxy group is expected to cause a slight shift (bathochromic or hypsochromic) in the absorption and emission maxima, providing a spectral signature that can aid in its identification.

| Technique | Analyte | Observed Characteristics | Reference |

|---|---|---|---|

| Mass Spectrometry | Methylated BaP Metabolites | Complex fragmentation patterns in EI-MS. | |

| ¹³C NMR | ¹³C-labeled Methoxybenzo[a]pyrene oxides | Provides specific chemical shifts for labeled carbons, confirming structure. | |

| Fluorescence Spectroscopy | Benzo[a]pyrene (Parent Compound) | Emission peaks at 403 nm, 427 nm, 454 nm. | |

| Multiphoton Spectral Analysis | 3-Hydroxybenzo[a]pyrene | Associated with fluorescence in the 426–447 nm band. |

Development and Validation of Bioanalytical Methods for Benzo[a]pyrene, 3-Methoxy- in Biological Matrices

Analyzing 3-methoxybenzo[a]pyrene in biological matrices such as plasma, urine, or tissues presents unique challenges due to the complexity of the matrix and the low concentrations of the analyte. The development of a robust bioanalytical method is a multi-step process involving efficient sample preparation and rigorous validation.

Sample Preparation is a critical first step to isolate the analyte from interfering matrix components and to concentrate it to a level suitable for detection.

Extraction: For plasma samples, liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297) or a mixture of n-hexane and dichloromethane (B109758) is a common approach. Solid-phase extraction (SPE) is also widely used, especially for urine samples, as it provides excellent cleanup and concentration.

Hydrolysis: In biological systems, metabolites are often conjugated with glucuronic acid or sulfate (B86663) to increase water solubility for excretion. Therefore, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is typically required before extraction to measure the total concentration of the metabolite.

Derivatization: For some analytical techniques like GC-MS or to enhance detection in LC-MS, derivatization may be necessary. For instance, derivatization of 3-hydroxybenzo[a]pyrene with dansyl chloride or 2-fluoro-methylpyridinium-p-toluenesulfonate (FMPT) has been shown to greatly enhance ionization efficiency and detection sensitivity in LC-MS/MS.

Method Validation ensures that the analytical method is reliable, reproducible, and fit for its intended purpose. Validation is performed according to guidelines from regulatory bodies like the US Food and Drug Administration (FDA). Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the method is accurate and precise.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Methods for benzo[a]pyrene metabolites have achieved LLOQs in the low pg/mL or pg/L range.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

| Parameter | Typical Performance Metric | Reference |

|---|---|---|

| LLOQ | 50 pg/L | |

| Linear Range | 50–3221 pg/L | |

| Accuracy (Inter-day) | Within ±15% of nominal value | |

| Precision (Inter-day) | Relative Standard Deviation (RSD) < 15% | |

| Recovery | 89% to 121% |

Isotopic Labeling Strategies in Benzo[a]pyrene, 3-Methoxy- Research

Isotopic labeling is a powerful strategy used to trace the metabolic fate of molecules and to achieve the highest accuracy in quantitative analysis. In this approach, one or more atoms in the 3-methoxybenzo[a]pyrene molecule are replaced with their heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O).

Synthesis of Labeled Compounds: The synthesis of isotopically labeled 3-methoxybenzo[a]pyrene can be complex. One reported strategy involves a multi-step synthesis starting from labeled precursors. For example, ¹³C₄-labeled 3-methoxybenzo[a]pyrene has been synthesized via a pathway involving a PtCl₂-catalyzed cyclization of a ¹³C-labeled ethynyl-methoxychrysene precursor. Similarly, methoxybenzo[a]pyrene 4,5-oxides specifically labeled with ¹³C at the carbonyl or methyl carbon have been synthesized to study electronic effects in metabolic reactions.

Applications in Research:

Internal Standards for Mass Spectrometry: The most common application of isotopically labeled compounds is as internal standards in isotope dilution mass spectrometry. A known amount of the labeled analog (e.g., ¹³C₄-3-methoxybenzo[a]pyrene) is added to a sample at the beginning of the analytical process. Because the labeled standard is chemically identical to the unlabeled analyte, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the labeled standard, highly accurate and precise quantification can be achieved, correcting for both extraction losses and matrix effects. A library of ¹³C₄-labeled benzo[a]pyrene metabolite standards has been instrumental in developing sensitive stable isotope dilution LC-MS/MS methods.

Metabolic Studies: Labeled compounds are used to trace the transformation of 3-methoxybenzo[a]pyrene in biological systems. By exposing cells or organisms to the labeled compound and analyzing the resulting products by mass spectrometry, researchers can identify novel metabolites and elucidate metabolic pathways without ambiguity. The mass shift introduced by the isotopic label makes it easy to distinguish the metabolites of the administered compound from endogenous molecules.

Metabolism and Biotransformation of Benzo a Pyrene, 3 Methoxy

Phase I Metabolic Pathways and Enzyme Systems

Phase I metabolism of 3-methoxybenzo[a]pyrene involves enzymatic reactions that chemically alter the compound, primarily through oxidation. This phase is crucial for preparing the molecule for subsequent conjugation reactions.

Cytochrome P450-Mediated Oxidation of Benzo[a]pyrene (B130552), 3-Methoxy- (e.g., CYP1A1, CYP1A2, CYP1B1)

The initial and most significant step in the metabolism of 3-methoxybenzo[a]pyrene is its O-demethylation to form 3-hydroxybenzo[a]pyrene (3-OH-BaP). This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Following this primary conversion, 3-OH-BaP, along with the parent benzo[a]pyrene (BaP) from which the methoxy-derivative is synthesized, undergoes further oxidation by several CYP isoforms.

Table 1: Cytochrome P450 Enzymes in the Metabolism of 3-Methoxybenzo[a]pyrene and its Primary Metabolite

| Enzyme | Role in Metabolism | Key Findings |

| CYP1A1 | O-demethylation of 3-methoxy-BaP; Further oxidation of 3-OH-BaP | A major enzyme in the overall metabolism and bioactivation of the parent compound, BaP. nih.gov Efficiently produces 3-OH-BaP. nih.gov |

| CYP1A2 | Oxidation of 3-OH-BaP | A principal catalyst for the metabolism of various carcinogens; its expression is induced by BaP. nih.gov |

| CYP1B1 | O-demethylation of 3-methoxy-BaP; Further oxidation of 3-OH-BaP to quinones | Mediates the formation of 3-OH-BaP and its subsequent oxidation to benzo[a]pyrene-3,6-quinone. nih.gov Efficiently produces 3-OH-BaP. nih.gov |

Role of Microsomal Epoxide Hydrolase in Benzo[a]pyrene, 3-Methoxy- Biotransformation

Microsomal epoxide hydrolase (mEH) is a critical enzyme in the biotransformation of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene and its derivatives. wikipedia.org While direct oxidation of the methoxy-substituted ring leads to 3-OH-BaP, the benzo-rings of the molecule can be oxidized by CYP enzymes to form epoxide intermediates. These epoxides are highly reactive electrophiles.

The function of mEH is to catalyze the hydrolysis of these epoxide rings, adding a molecule of water to form less reactive trans-dihydrodiols. wikipedia.orgqmul.ac.uk This enzymatic action is a key step in both detoxification and, in some cases, metabolic activation pathways. For instance, the formation of benzo[a]pyrene-7,8-dihydrodiol from benzo[a]pyrene-7,8-oxide (B196083) is a well-established mEH-catalyzed reaction that precedes the formation of a highly carcinogenic diol-epoxide. researchgate.net Therefore, any epoxides formed on the benzo-rings of 3-methoxybenzo[a]pyrene or its metabolite 3-OH-BaP would be substrates for mEH, leading to the formation of corresponding dihydrodiols.

Formation of Reactive Intermediates from Benzo[a]pyrene, 3-Methoxy- (e.g., epoxides, dihydrodiols, quinones)

The Phase I metabolism of 3-methoxybenzo[a]pyrene generates several reactive intermediates. The initial O-demethylation product, 3-hydroxybenzo[a]pyrene, is itself a reactive phenol. This phenolic metabolite can undergo further oxidation to form quinones. Specifically, 3-OH-BaP is oxidized to benzo[a]pyrene-3,6-quinone. nih.gov

In addition to phenols and quinones, the broader metabolism of the PAH structure involves the formation of other intermediates. CYP-mediated oxidation across the double bonds of the aromatic rings produces highly reactive epoxides. nih.gov As discussed, these epoxides can then be converted by microsomal epoxide hydrolase into dihydrodiols. researchgate.net These intermediates—phenols, quinones, epoxides, and dihydrodiols—represent a pool of molecules that can proceed to Phase II conjugation or, in some cases, interact with cellular macromolecules.

Table 2: Reactive Intermediates Formed from 3-Methoxybenzo[a]pyrene Metabolism

| Intermediate Class | Specific Example(s) | Formation Pathway |

| Phenols | 3-Hydroxybenzo[a]pyrene (3-OH-BaP) | CYP-mediated O-demethylation of 3-methoxybenzo[a]pyrene. |

| Quinones | Benzo[a]pyrene-3,6-quinone | Peroxidase-mediated oxidation of 3-OH-BaP. nih.gov |

| Epoxides | Arene oxides on the benzo-rings | CYP-mediated oxidation of the aromatic structure. nih.gov |

| Dihydrodiols | trans-dihydrodiols | Microsomal epoxide hydrolase-mediated hydrolysis of arene oxides. researchgate.net |

Phase II Conjugation Pathways and Enzyme Systems

Following the formation of oxidized metabolites in Phase I, Phase II enzymes act to conjugate these intermediates with endogenous, water-soluble molecules. This process significantly increases their polarity, thereby facilitating their excretion from the body.

Glucuronidation of Benzo[a]pyrene, 3-Methoxy- Metabolites

Glucuronidation is a major Phase II conjugation reaction for phenolic metabolites of PAHs. The primary metabolite of 3-methoxybenzo[a]pyrene, 3-OH-BaP, is a substrate for UDP-glucuronosyltransferase (UGT) enzymes. Research has shown that enzymatic hydrolysis of benzo[a]pyrene-3-glucuronide yields 3-OH-BaP, confirming the existence of this conjugation pathway. nih.gov In this reaction, the hydroxyl group of 3-OH-BaP is conjugated with glucuronic acid, forming a much more water-soluble glucuronide conjugate that can be readily eliminated.

Glutathione (B108866) Conjugation Mechanisms

Glutathione (GSH) conjugation is another critical Phase II detoxification pathway, catalyzed by glutathione S-transferases (GSTs). This mechanism is particularly important for neutralizing electrophilic reactive intermediates such as epoxides and quinones. nih.gov The reactive intermediates derived from 3-methoxybenzo[a]pyrene metabolism can be substrates for this pathway. For instance, the oxidation product of 3-OH-BaP can react with glutathione, leading to the formation of a 3-OH-BaP-glutathione adduct. nih.gov Similarly, arene oxides formed by CYP oxidation can be conjugated with GSH. This conjugation process effectively neutralizes the reactivity of these intermediates, preventing them from binding to cellular components like DNA and proteins. nih.gov

Sulfation Pathways

While specific sulfation pathways for 3-methoxy-benzo[a]pyrene have not been extensively documented, the process of sulfation is a critical Phase II detoxification reaction for metabolites of the parent compound, B[a]P. Sulfotransferases (SULTs) are cytosolic enzymes that catalyze the transfer of a sulfonate group from the universal donor 3′-phosphoadenosine 5′-phosphosulfate (PAPS) to hydroxyl groups of xenobiotics, increasing their water solubility and facilitating their excretion.

In human lung cells, SULT1A1 has been identified as the primary enzyme involved in the detoxification of B[a]P-7,8-catechol, a metabolite of B[a]P. This action is considered a protective mechanism, as it prevents the catechol from being further oxidized to the genotoxic B[a]P-7,8-dione. Given that the metabolism of 3-methoxy-benzo[a]pyrene could potentially lead to hydroxylated intermediates, it is plausible that SULTs would play a role in their subsequent detoxification. However, direct experimental evidence for this specific substrate is not available in the reviewed literature.

Induction and Regulation of Xenobiotic-Metabolizing Enzymes by Benzo[a]pyrene, 3-Methoxy-

Although direct studies on the enzyme induction properties of 3-methoxy-benzo[a]pyrene are scarce, the parent compound B[a]P is a well-established inducer of xenobiotic-metabolizing enzymes through the activation of key signaling pathways.

Benzo[a]pyrene is a classic ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates the expression of a battery of genes involved in xenobiotic metabolism. The activation of the AhR signaling pathway is a primary mechanism by which B[a]P induces its own metabolism.

The canonical AhR signaling pathway involves the following steps:

Ligand Binding: B[a]P enters the cell and binds to the AhR, which resides in the cytoplasm in a complex with chaperone proteins.

Nuclear Translocation: Upon ligand binding, the AhR complex translocates into the nucleus.

Dimerization: In the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).

Gene Transcription: The AhR-ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Responsive Elements (DREs) in the promoter regions of target genes.

Enzyme Induction: This binding initiates the transcription of Phase I metabolizing enzymes, most notably Cytochrome P450 enzymes CYP1A1 and CYP1B1, which are responsible for the initial oxidative metabolism of B[a]P.

This induction of metabolic enzymes is a crucial event, as it enhances the biotransformation of B[a]P into various metabolites, some of which can be more reactive and toxic than the parent compound. While 3-methoxy-benzo[a]pyrene's specific affinity for and activation of the AhR is not detailed, its structural similarity to B[a]P suggests it may interact with this pathway.

The Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) pathway is the primary regulator of the cellular antioxidant response. While NRF2 is not directly activated by ligands in the same manner as AhR, its activity is modulated by electrophilic and oxidative stress, which can be generated during the metabolism of B[a]P.

Under normal conditions, NRF2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Exposure to B[a]P can lead to the activation of the NRF2 pathway through several mechanisms:

Keap1 Modification: Reactive metabolites of B[a]P or the resulting oxidative stress can modify cysteine residues on Keap1, leading to a conformational change that prevents it from targeting NRF2 for degradation.

Keap1 Downregulation: Studies have shown that B[a]P itself, and not its metabolites, can suppress the transcription of the Keap1 gene, leading to reduced Keap1 protein levels. This allows newly synthesized NRF2 to accumulate.

NRF2 Accumulation and Translocation: Stabilized NRF2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous cytoprotective genes.

This leads to the induced expression of Phase II and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1), which play a crucial role in detoxifying reactive metabolites and mitigating oxidative damage. There is also evidence of significant cross-talk between the AhR and NRF2 pathways.

In Vitro and In Vivo Metabolic Studies of Benzo[a]pyrene, 3-Methoxy- across Species

Specific metabolic data for 3-methoxy-benzo[a]pyrene across different species is not well-documented in recent literature. However, extensive comparative studies on B[a]P reveal significant species-dependent variations in metabolic pathways and rates.

In vitro studies using hepatic microsomes from rats, mice, and humans have been crucial in elucidating the initial steps of B[a]P metabolism. These studies show that B[a]P is metabolized by cytochrome P450 enzymes into a range of products, including phenols (e.g., 3-hydroxybenzo[a]pyrene), quinones, and dihydrodiols (e.g., B[a]P-7,8-dihydrodiol). Research comparing metabolic kinetics has found that the intrinsic clearance of B[a]P is highest in female mice and lowest in female humans, suggesting that rats may be a more suitable model for human PAH metabolism in some contexts. More advanced in vitro models, such as 3D human tissue organoids from the pancreas, liver, and kidney, have confirmed the ability to metabolize B[a]P and form key metabolites like BaP-t-7,8-dihydrodiol and subsequent DNA adducts.

In vivo studies in rats have shown that the metabolic profile of B[a]P is highly dependent on the route of administration (e.g., intravenous, oral, cutaneous). The relative amounts of different metabolites, such as 3-hydroxy-B[a]P and various dihydrodiols, excreted in urine and feces vary significantly with the exposure route, highlighting the complexity of its disposition in a whole-organism system.

| Study Type | Species/System | Key Findings on Benzo[a]pyrene Metabolism | Reference |

|---|---|---|---|

| In Vitro | Human, Rat, and Mouse Hepatic Microsomes | Species differences in metabolic clearance were observed; clearance was highest in mice and lowest in humans. | |

| In Vitro | Fish (Rainbow Trout, Flounder, etc.) Microsomes | Metabolism produces 3-hydroxy-B[a]P, 9-hydroxy-B[a]P, various dihydrodiols, and quinones. | |

| In Vitro | Human Tissue Organoids (Pancreas, Liver, Kidney) | Organoids metabolize B[a]P to form BaP-t-7,8-dihydrodiol and DNA adducts; CYP1A1 is highly upregulated. | |

| In Vivo | Rats | The profile of excreted metabolites (e.g., 3-OH-B[a]P, dihydrodiols) in urine and feces differs significantly based on intravenous, oral, or cutaneous administration routes. |

Molecular and Cellular Mechanisms of Action of Benzo a Pyrene, 3 Methoxy

Oxidative Stress Induction by Benzo[a]pyrene (B130552), 3-Methoxy-

Reactive Oxygen Species Generation and Redox Cycling

There is a lack of specific research data on the direct generation of reactive oxygen species (ROS) or the engagement in redox cycling by Benzo[a]pyrene, 3-Methoxy-. Scientific investigation has more thoroughly explored other B[a]P derivatives, such as Benzo[a]pyrene-3,6-quinone. The cytotoxic effects of such quinones are thought to be mediated by redox cycles between the quinone and its corresponding quinol form, a process that generates ROS. nih.gov However, studies directly implicating Benzo[a]pyrene, 3-Methoxy- in similar cycles have not been identified. The metabolism of the parent compound, B[a]P, can lead to the formation of various quinones that generate ROS through redox-cycling, but the metabolic fate and subsequent ROS-generating potential of the 3-methoxy- derivative remain uncharacterized. mdpi.com

Lipid Peroxidation and Protein Carbonylation

No direct evidence was found in the available literature to suggest that Benzo[a]pyrene, 3-Methoxy- induces lipid peroxidation or protein carbonylation. These processes are well-established markers of oxidative stress, often resulting from the generation of free radicals and ROS. nih.govnih.gov Lipid peroxidation is initiated when ROS abstract an allylic hydrogen from polyunsaturated fatty acids, and protein carbonylation can occur either through direct oxidation of amino acid side chains or via conjugation with lipid-derived electrophiles. nih.gov While the parent B[a]P is known to cause these effects, specific studies linking Benzo[a]pyrene, 3-Methoxy- to these forms of molecular damage are absent.

Antioxidant Defense System Modulation

Information regarding the modulation of antioxidant defense systems by Benzo[a]pyrene, 3-Methoxy- is not available in the reviewed scientific literature. The parent compound, B[a]P, is known to induce oxidative stress, which typically involves disturbances in the activity of antioxidant enzymes and a reduction in non-enzymatic antioxidants. mdpi.com However, whether the 3-methoxy- derivative interacts with or alters cellular antioxidant pathways, such as those involving catalase, superoxide (B77818) dismutase, or glutathione (B108866), has not been specifically investigated.

Receptor-Mediated Signaling Pathways in Benzo[a]pyrene, 3-Methoxy- Toxicity

Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Effects

There is no specific evidence to confirm that Benzo[a]pyrene, 3-Methoxy- is an agonist or antagonist for the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor crucial in mediating the toxic effects of many environmental pollutants, including the parent compound B[a]P. frontiersin.org Activation of the AhR by B[a]P leads to its translocation into the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). frontiersin.org This complex then binds to response elements in the DNA, inducing the expression of target genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in B[a]P's metabolic activation to carcinogenic metabolites. medigraphic.com Without specific studies, it is unknown whether the methoxy (B1213986) group at the 3-position alters the molecule's ability to bind to and activate the AhR.

Other Relevant Receptor Interactions

Research on the interaction of Benzo[a]pyrene, 3-Methoxy- with other cellular receptors is not available. The toxicological profile of a compound can be influenced by its binding to various receptors beyond the AhR, but no such interactions have been documented for this specific derivative.

Immunomodulatory Effects of Benzo[a]pyrene, 3-Methoxy-

The immunomodulatory effects of Benzo[a]pyrene, 3-Methoxy- have not been characterized in the available scientific literature. The parent compound, B[a]P, is known to be toxic to immune cells and can suppress immune responses, an effect partially mediated through the AhR. mdpi.comnih.gov For example, B[a]P has been shown to alter the function of macrophages and affect antigen presentation. nih.gov However, no studies have specifically investigated whether Benzo[a]pyrene, 3-Methoxy- possesses similar or different immunomodulatory properties.

Interactions with Viral Replication and Pathogenesis

A comprehensive review of scientific literature reveals a significant gap in the understanding of the specific interactions between 3-Methoxy-Benzo[a]pyrene and viral processes. Currently, there is no direct research data available detailing the effects of this particular compound on viral replication or pathogenesis. The following sections outline the known interactions of the parent compound, Benzo[a]pyrene (BaP), with various viruses. This information is provided for contextual purposes and to highlight potential avenues of research for 3-Methoxy-Benzo[a]pyrene. It is crucial to note that the biological activities of a methoxy-substituted derivative can differ significantly from its parent compound, and therefore, these findings should not be directly extrapolated to 3-Methoxy-Benzo[a]pyrene without further investigation.

The primary mechanism through which BaP is understood to influence viral infections is via its activity as a potent agonist of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a critical role in regulating cellular responses to environmental contaminants, and also in modulating the immune system. Activation of the AHR by compounds like BaP can lead to a cascade of downstream effects that can either enhance or suppress viral replication and associated diseases, depending on the specific virus and host cell type.

Influence on a Range of Viruses:

Research has demonstrated that BaP and other AHR agonists can modulate the lifecycle of several viruses. For instance, BaP has been shown to enhance the synthesis of Human Papillomavirus (HPV). nih.gov In the context of HIV-1, BaP exposure can increase viral replication in macrophages through a pathway involving oxidative stress and the activation of NF-κB.

Conversely, the role of AHR activation is complex and not always pro-viral. The AHR signaling pathway has been implicated in the host response to a variety of RNA and DNA viruses, and its modulation can impact the host's antiviral immunity. For some viral infections, AHR activation has been shown to suppress the host's immune response, which could indirectly favor viral persistence. For example, AHR activation can impair the function of dendritic cells, which are crucial for initiating an antiviral immune response.

Epstein-Barr Virus (EBV) and Xenobiotics:

Studies have explored the interplay between environmental xenobiotics, such as BaP, and Epstein-Barr virus (EBV), a human herpesvirus linked to several types of cancer. It has been suggested that such environmental compounds can promote the lytic cycle of EBV, potentially contributing to viral dissemination and pathogenesis. medchemexpress.com

Simian Virus 40 (SV40):

Early research on the interaction of BaP with DNA viruses showed that in cells infected with Simian Virus 40 (SV40), BaP metabolites could bind to viral DNA. Furthermore, a metabolite of BaP, Benzo[a]pyrene diol epoxide, was found to induce the reactivation of UV-irradiated SV40 in host cells. This suggests that metabolites of polycyclic aromatic hydrocarbons may play a role in modulating the state of latent or damaged viruses.

Data on Benzo[a]pyrene's Interaction with Viral Replication:

| Virus | Cell Type/Model | Observed Effect of Benzo[a]pyrene | Potential Mechanism |

| Human Papillomavirus (HPV) Types 16, 18, and 31 | Cervical cells | Increased viral titers | Modulation of the HPV life cycle |

| HIV-1 | Human primary macrophages, U1 cells | Enhanced viral replication | CYP-mediated oxidative stress, NF-κB activation |

| Simian Virus 40 (SV40) | Monkey kidney cells (CV-1P) | Enhanced survival of UV-damaged virus (viral reactivation) | Inhibition of host cell DNA elongation |

| Influenza A Virus | Mouse model | Suppression of virus-specific CD8+ T cell response | AHR-mediated impairment of dendritic cell function |

| Epstein-Barr Virus (EBV) | General model | Potential promotion of the lytic cycle | Interaction with viral and cellular gene expression |

It is evident that the parent compound, Benzo[a]pyrene, has a multifaceted relationship with various viruses, largely mediated through the AHR pathway and metabolic activation. Future research is necessary to determine if 3-Methoxy-Benzo[a]pyrene possesses similar properties and to elucidate its specific mechanisms of action in the context of viral infections. Without such dedicated studies, any discussion on the viral interactions of 3-Methoxy-Benzo[a]pyrene remains speculative.

No Data Available for "Benzo(a)pyrene, 3-methoxy-"

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of data regarding the specific adverse health outcomes and toxicological endpoints of the chemical compound Benzo(a)pyrene, 3-methoxy- .

Targeted searches for research on the developmental, reproductive, neurological, and organ-specific toxicity of this particular compound did not yield sufficient information to construct a scientifically accurate and detailed article as per the requested outline. While the parent compound, Benzo[a]pyrene, is extensively studied and well-documented as a potent carcinogen with a range of other toxic effects, the same cannot be said for its 3-methoxy derivative.

The available information is insufficient to provide a thorough analysis of the following endpoints for Benzo(a)pyrene, 3-methoxy-:

Adverse Health Outcomes and Toxicological Endpoints of Benzo a Pyrene, 3 Methoxy

Organ-Specific Toxicity Beyond Carcinogenesis

Generating content for these sections without supporting scientific studies would require speculation and would not meet the standards of accuracy and evidence-based reporting. Therefore, to ensure the integrity of the information provided, this article cannot be completed as requested due to the absence of relevant research data.

Further research and toxicological studies are required to determine the specific health risks associated with exposure to Benzo(a)pyrene, 3-methoxy-.

Detoxification and Chemo Preventive Strategies Against Benzo a Pyrene, 3 Methoxy Toxicity

Enhancement of Phase II Detoxification Pathways

Phase II detoxification enzymes play a critical role in neutralizing the harmful effects of carcinogens like Benzo[a]pyrene (B130552) by converting them into more water-soluble and easily excretable forms. This process, known as conjugation, involves attaching endogenous molecules such as glucuronic acid, sulfate (B86663), or glutathione (B108866) to the activated metabolites of B[a]P.

Key Phase II Enzymes in Benzo[a]pyrene Detoxification:

| Enzyme Family | Function |

| UDP-glucuronosyltransferases (UGTs) | Catalyze the transfer of glucuronic acid to B[a]P metabolites. |

| Sulfotransferases (SULTs) | Mediate the transfer of a sulfonate group to hydroxylated B[a]P metabolites. |

| Glutathione S-transferases (GSTs) | Conjugate B[a]P epoxides and diol epoxides with glutathione. |

This table summarizes the major Phase II enzyme families involved in the detoxification of Benzo[a]pyrene and its metabolites. The specific activity of these enzymes against 3-methoxy-benzo[a]pyrene is not documented.

Research on Benzo[a]pyrene has shown that induction of these Phase II enzymes can significantly enhance its detoxification. However, no specific studies have been identified that investigate the enhancement of these pathways for 3-methoxy-benzo[a]pyrene.

Role of Antioxidants in Mitigating Benzo[a]pyrene, 3-Methoxy- Induced Damage

The metabolic activation of Benzo[a]pyrene is known to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Antioxidants can counteract this by neutralizing ROS and protecting cells from damage. While this is a well-established mechanism for B[a]P toxicity, its specific relevance to 3-methoxy-benzo[a]pyrene has not been directly investigated.

Potential antioxidant mechanisms against the toxicity of B[a]P and its metabolites include:

Scavenging of reactive oxygen species: Direct neutralization of harmful free radicals.

Induction of antioxidant enzymes: Upregulation of endogenous defense mechanisms.

Inhibition of enzymes involved in oxidative stress: Reducing the production of ROS.

There is currently no research available that specifically examines the role of antioxidants in mitigating damage induced by 3-methoxy-benzo[a]pyrene.

Dietary and Lifestyle Interventions Affecting Benzo[a]pyrene, 3-Methoxy- Metabolism and Toxicity

Numerous dietary components and lifestyle factors have been shown to influence the metabolism and toxicity of Benzo[a]pyrene. These interventions can modulate the activity of both Phase I (activation) and Phase II (detoxification) enzymes.

Examples of Dietary Interventions Studied for Benzo[a]pyrene:

| Dietary Component | Potential Effect on B[a]P Metabolism |

| Cruciferous Vegetables (e.g., broccoli, Brussels sprouts) | Induction of Phase II enzymes. |

| Berries (rich in ellagic acid) | Inhibition of Phase I enzymes and induction of Phase II enzymes. |

| Green Tea (rich in polyphenols) | Antioxidant effects and modulation of metabolic enzymes. |

This interactive table provides examples of dietary components that have been researched for their effects on Benzo[a]pyrene metabolism. No such studies have been conducted specifically for 3-methoxy-benzo[a]pyrene.

Lifestyle factors such as smoking and alcohol consumption are also known to impact B[a]P metabolism. However, the influence of these factors on the specific metabolism and toxicity of 3-methoxy-benzo[a]pyrene remains uninvestigated.

Pharmacological Modulators of Benzo[a]pyrene, 3-Methoxy- Toxicity

Pharmacological agents have been explored for their potential to modulate the toxicity of Benzo[a]pyrene. These agents can act by inhibiting the enzymes that activate B[a]P or by inducing the enzymes responsible for its detoxification.

One study investigated the effect of 3'-methoxy-4'-nitroflavone on Benzo[a]pyrene toxicity, demonstrating that this compound can attenuate the genotoxicity of B[a]P. It is important to distinguish this modulator from the subject of this article, 3-methoxy-benzo[a]pyrene.

Currently, there are no published studies on pharmacological modulators specifically targeting the toxicity of 3-methoxy-benzo[a]pyrene.

Biomonitoring and Exposure Assessment of Benzo a Pyrene, 3 Methoxy

Biomarkers of Internal Dose (e.g., urinary metabolites, DNA adducts)

Biomarkers of internal dose reflect the amount of a substance that has entered the body and is available to interact with target tissues. For benzo[a]pyrene (B130552), the primary biomarkers of internal dose are its urinary metabolites and DNA adducts.

Urinary Metabolites: The most extensively studied urinary biomarker for benzo[a]pyrene exposure is 3-hydroxybenzo[a]pyrene (3-OHBaP). mdpi.comnih.gov After entering the body, BaP is metabolized by cytochrome P450 enzymes into various products, including 3-OHBaP, which is then conjugated and excreted in the urine. mdpi.com The concentration of 3-OHBaP in urine is considered a reliable indicator of recent exposure to BaP. nih.gov

It is plausible that 3-methoxybenzo[a]pyrene could be demethylated in vivo to form 3-hydroxybenzo[a]pyrene. If this metabolic pathway is significant in humans, then urinary 3-OHBaP could also serve as a biomarker of internal dose for 3-methoxybenzo[a]pyrene. However, direct evidence for this metabolic conversion in human populations is currently lacking in the scientific literature.

DNA Adducts: Benzo[a]pyrene is metabolically activated to highly reactive intermediates, such as benzo[a]pyrene diol epoxide (BPDE), which can covalently bind to DNA, forming DNA adducts. mdpi.comnih.gov These adducts are considered a key initiating event in the carcinogenic process. psu.edunih.gov The presence of BaP-DNA adducts in tissues and white blood cells is a direct measure of the amount of the ultimate carcinogen that has reached its molecular target. nih.gov Whether 3-methoxybenzo[a]pyrene can also form DNA adducts, either directly or after metabolic activation, has not been specifically investigated in human biomonitoring studies.

Biomarkers of Biologically Effective Dose (e.g., hemoglobin adducts)

Biomarkers of biologically effective dose measure the amount of a substance that has interacted with a cellular target, such as a protein. These biomarkers can provide an integrated measure of exposure over a longer period compared to urinary metabolites.

Hemoglobin Adducts: The reactive metabolite of benzo[a]pyrene, BPDE, can also bind to proteins, such as hemoglobin in red blood cells, to form adducts. nih.gov The measurement of BaP-hemoglobin adducts provides an indication of the biologically effective dose and reflects an integrated exposure over the lifespan of the red blood cells (approximately 120 days). nih.gov Studies have shown a correlation between exposure to BaP from sources like traffic exhaust and the levels of BaP-hemoglobin adducts in exposed individuals. nih.gov Similar to DNA adducts, the formation of specific hemoglobin adducts from 3-methoxybenzo[a]pyrene has not been reported in the available literature.

Methodologies for Quantifying Benzo[a]pyrene, 3-Methoxy- Biomarkers in Human Populations

As there is no direct information on biomarkers for 3-methoxybenzo[a]pyrene, this section outlines the well-established methods for quantifying the key biomarkers of its parent compound, benzo[a]pyrene.

Quantification of Urinary 3-Hydroxybenzo[a]pyrene: Several analytical techniques have been developed for the sensitive detection of 3-OHBaP in human urine. High-performance liquid chromatography (HPLC) with fluorescence detection is a widely used method. nih.gov More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice due to its high sensitivity and specificity, allowing for the detection of very low levels of 3-OHBaP in the general population. mdpi.com

Analytical Methods for Urinary 3-Hydroxybenzo[a]pyrene

| Methodology | Detection Principle | Typical Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Separation by HPLC followed by detection of native fluorescence of 3-OHBaP. | ~8 ng/L | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of derivatized 3-OHBaP by GC and detection by MS. | Varies, often requires derivatization. | nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC and highly specific detection using mass-to-charge ratio transitions. | As low as 50 pg/L | mdpi.com |

Quantification of Benzo[a]pyrene-DNA Adducts: The analysis of BaP-DNA adducts is technically challenging due to their very low concentrations. Methods such as ³²P-postlabeling, immunoassays, and LC-MS/MS are employed. nih.gov

Quantification of Benzo[a]pyrene-Hemoglobin Adducts: The measurement of BaP-hemoglobin adducts typically involves the hydrolysis of the adducts to release benzo[a]pyrene tetrols, which are then quantified using methods like gas chromatography-mass spectrometry (GC-MS). nih.gov

Challenges and Advancements in Biomonitoring Benzo[a]pyrene, 3-Methoxy- Exposure

The primary challenge in the biomonitoring of 3-methoxybenzo[a]pyrene is the fundamental lack of data. Without knowledge of its metabolism and specific biomarkers, it is impossible to develop targeted and validated analytical methods for exposure assessment.

For the broader context of BaP biomonitoring, several challenges and advancements are noteworthy:

Challenges:

Low Concentrations: In the general population, the levels of BaP biomarkers are often very low, requiring highly sensitive analytical methods. mdpi.com

Confounding Factors: Lifestyle factors, such as diet and smoking, can significantly influence biomarker levels, making it challenging to attribute exposure to a specific source.

Inter-individual Variability: Genetic polymorphisms in metabolizing enzymes can lead to significant differences in biomarker levels among individuals with similar exposures.

Complexity of Analysis: The analytical methods for adducts are often complex, time-consuming, and require specialized equipment and expertise. nih.gov

Advancements:

Improved Analytical Sensitivity: The development of advanced analytical techniques, particularly LC-MS/MS, has enabled the detection of extremely low levels of urinary metabolites, improving exposure assessment in the general population. mdpi.com

High-Throughput Methods: Efforts are ongoing to develop more automated and high-throughput methods to analyze large numbers of samples for epidemiological studies.

Multi-biomarker Approaches: The simultaneous measurement of multiple PAH metabolites can provide a more comprehensive picture of exposure to complex PAH mixtures.

Environmental Fate and Remediation of Benzo a Pyrene, 3 Methoxy

Bioremediation and Phytoremediation Approaches for Benzo[a]pyrene (B130552), 3-Methoxy- Contamination

Further research and new studies are required to understand the environmental behavior and potential remediation techniques for Benzo[a]pyrene, 3-Methoxy-. Without such studies, any article on this specific topic would be speculative.

Structure Activity Relationships and Computational Studies of Benzo a Pyrene, 3 Methoxy

The Influence of Methoxy (B1213986) Substitution on Biological Activity and Metabolism

The substitution of a hydrogen atom with a methoxy group on the benzo[a]pyrene (B130552) (BaP) ring system can significantly alter its biological properties. Early research has classified 3-Methoxybenzo[a]pyrene as a suspected carcinogen, a concern supported by its demonstrated mutagenic activity in the Salmonella typhimurium assay, commonly known as the Ames test. This test is a widely used method to assess the mutagenic potential of chemical compounds.

The metabolism of benzo[a]pyrene is a critical factor in its carcinogenicity. It is primarily metabolized by cytochrome P450 enzymes to highly reactive intermediates, such as diol epoxides, that can bind to DNA and initiate carcinogenesis. The presence and position of a substituent like a methoxy group can influence the rate and regioselectivity of this metabolic activation. While detailed metabolic pathways specific to 3-Methoxybenzo[a]pyrene are not extensively documented in publicly available literature, the methoxy group, being an electron-donating group, is expected to influence the electronic properties of the aromatic system. This alteration can affect the susceptibility of different positions on the molecule to enzymatic oxidation.

Table 1: Mutagenicity Data for Benzo[a]pyrene Derivatives

| Compound | Ames Test Result | Carcinogenicity Classification |

| Benzo[a]pyrene | Positive | Known Human Carcinogen |

| Benzo(a)pyrene, 3-Methoxy- | Positive | Suspected Carcinogen |

This table is generated based on available data and is for illustrative purposes.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interaction of small molecules with biological receptors at the atomic level. A key receptor for benzo[a]pyrene and its derivatives is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a central role in regulating the expression of drug-metabolizing enzymes, including cytochrome P450s.

A hypothetical molecular docking study would aim to predict the binding pose and affinity of 3-Methoxybenzo[a]pyrene within the ligand-binding pocket of the AhR. The methoxy group could potentially form specific interactions, such as hydrogen bonds or van der Waals contacts, with amino acid residues in the binding site, thereby influencing its binding orientation and strength compared to the parent compound.

Molecular dynamics simulations could further elucidate the stability of the ligand-receptor complex over time and provide insights into the conformational changes induced in the receptor upon binding. Understanding these interactions is crucial for explaining the potential of 3-Methoxybenzo[a]pyrene to induce the expression of metabolic enzymes and its subsequent toxicological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzo[a]pyrene, 3-Methoxy- Toxicity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or toxicity of chemical compounds based on their molecular structure. These models establish a mathematical relationship between the chemical's structural or physicochemical properties (descriptors) and its observed biological effect.

Specific QSAR models developed exclusively for predicting the toxicity of 3-Methoxybenzo[a]pyrene are not prominently featured in the accessible scientific literature. However, numerous QSAR studies have been conducted on broader classes of PAHs and their derivatives. These models often utilize a variety of molecular descriptors, including:

Topological descriptors: Describing the connectivity of atoms in the molecule.

Geometric descriptors: Relating to the 3D structure of the molecule.

Electronic descriptors: Quantifying the electronic properties, such as orbital energies and partial charges.

Hydrophobicity descriptors: Indicating the tendency of the molecule to partition into fatty environments.

A QSAR model for 3-Methoxybenzo[a]pyrene would likely incorporate descriptors that capture the influence of the methoxy group. For example, descriptors related to the size, polarity, and hydrogen bonding capacity of the methoxy substituent could be important variables in predicting its toxicity. The development and validation of such a model would require a dataset of structurally similar compounds with experimentally determined toxicity values.

The predictive power of QSAR models is valuable for prioritizing chemicals for further toxicological testing and for understanding the structural features that contribute to toxicity. While a dedicated QSAR model for 3-Methoxybenzo[a]pyrene is not available, its structural properties can be used as input for existing general PAH toxicity models to obtain an estimated toxicity profile.

Future Directions and Research Gaps for Benzo a Pyrene, 3 Methoxy

Emerging Research Technologies and Methodologies

The study of Benzo[a]pyrene (B130552), 3-methoxy- and other substituted polycyclic aromatic hydrocarbons (PAHs) is contingent upon the availability of highly sensitive and specific analytical methods. Future research will heavily rely on the advancement and application of emerging technologies capable of detecting and quantifying these compounds at trace levels in complex environmental and biological matrices. While methodologies for the parent compound, benzo[a]pyrene (B[a]P), are well-established, specific validation for its methoxylated derivative is a critical next step.

Advanced chromatographic techniques are at the forefront of this research. High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) is a widely used and reliable method for PAH analysis. researchgate.netpjoes.com For enhanced sensitivity and specificity, particularly in complex biological samples like urine, laser-based fluorescence techniques have been developed. nih.gov The use of HPLC with laser-induced fluorescence detection can achieve detection limits in the nanogram-per-liter range for B[a]P metabolites. nih.gov Further refinement can be achieved with laser-excited Shpol'skii spectrometry (LESS), which offers even lower detection limits. nih.govresearchgate.net

Mass spectrometry (MS) coupled with chromatography offers unparalleled specificity. Gas chromatography-mass spectrometry (GC/MS) is a prevalent method for identifying isomeric PAHs in environmental samples. researchgate.netnih.gov For biological applications, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is emerging as a powerful tool for the simultaneous determination of multiple PAH metabolites in human urine, offering high sensitivity and recoveries. researchgate.net These methods are crucial for differentiating between various isomers and metabolites, which is essential for accurate toxicological assessment.

Optical spectroscopy techniques also present novel avenues for rapid detection. Fluorescence spectroscopy, which leverages the endogenous fluorescence of PAHs, is a promising tool for screening. mdpi.com For cellular-level investigations, multiphoton spectral analysis allows for the real-time quantification and spatial mapping of PAHs and their various metabolites within living cells, providing insights into metabolic pathways and cellular distribution. researchgate.net The adaptation and validation of these sophisticated methodologies for Benzo[a]pyrene, 3-methoxy- will be essential to close existing data gaps regarding its environmental fate, metabolic profile, and biological effects.

Table 1: Comparison of Emerging Analytical Technologies for Methoxy-PAH Analysis

| Technology | Principle | Advantages | Challenges for Methoxy-PAH Research |

|---|---|---|---|

| HPLC-FLD | Chromatographic separation followed by fluorescence detection. | Good sensitivity, widely available, robust. | Potential for co-elution and interference in complex matrices. |

| GC-MS | Gas chromatographic separation followed by mass analysis. | Excellent separation of isomers, high specificity. | Requires derivatization for non-volatile metabolites. |

| LC-MS/MS | Liquid chromatographic separation with tandem mass spectrometry. | High sensitivity and specificity, suitable for biological fluids. | Matrix effects can suppress ionization; requires specific standards. |

| LESS | High-resolution fluorescence spectroscopy at cryogenic temperatures. | Extremely low detection limits, isomer-specific. | Complex instrumentation, time-consuming sample preparation. |

| Multiphoton Microscopy | Non-linear excitation for 3D imaging in living cells. | Real-time analysis in situ, subcellular resolution. | Requires specialized equipment and expertise in spectral analysis. |

Unexplored Toxicological Endpoints and Mechanisms

The toxicological profile of Benzo[a]pyrene, 3-methoxy- is largely unknown, standing in stark contrast to the extensive research on its parent compound, B[a]P. The primary research gap lies in understanding how the addition of a methoxy (B1213986) group at the 3-position alters the well-documented toxicological mechanisms of B[a]P.

The carcinogenicity of B[a]P is primarily driven by its metabolic activation by cytochrome P450 (CYP) enzymes, such as CYP1A1 and CYP1B1, into highly reactive intermediates like 7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE). mdpi.comresearchgate.net This reactive metabolite readily forms adducts with DNA, leading to mutations and initiating carcinogenesis. mdpi.comnih.gov A crucial unexplored area is how the 3-methoxy- substituent influences this pathway. It may alter the compound's affinity for the aryl hydrocarbon receptor (AhR), which regulates the expression of CYP enzymes, or it could directly affect the rate and regioselectivity of enzymatic oxidation, potentially favoring detoxification pathways over activation or creating novel reactive metabolites. nih.gov Research on other substituted PAHs suggests they can be potent AhR agonists, highlighting the need to investigate this interaction for 3-methoxy-B[a]P. nih.gov

Beyond the classical diol-epoxide pathway, B[a]P is known to exert toxicity through other mechanisms, including the generation of reactive oxygen species (ROS) and the formation of ortho-quinones, which can cause oxidative DNA damage. mdpi.comnih.govmdpi.com The influence of the methoxy group on these alternative pathways is a significant research gap. The electronic properties of the methoxy group could potentially enhance or inhibit the redox cycling that leads to ROS production.

Furthermore, the toxicological investigation of B[a]P is expanding to include non-cancer endpoints such as neurotoxicity, immunotoxicity, teratogenicity, and cardiovascular toxicity. mdpi.comresearchgate.netfrontiersin.org These represent almost entirely unexplored toxicological endpoints for Benzo[a]pyrene, 3-methoxy-. Understanding whether this derivative shares, exceeds, or lacks these specific toxicities is essential for a comprehensive risk assessment. Investigating its potential as an endocrine disruptor or an epigenetic modifier are other critical avenues for future research.

Table 2: Unexplored Toxicological Mechanisms of Benzo[a]pyrene, 3-methoxy-

| Known B[a]P Mechanism | Key Research Questions for Benzo[a]pyrene, 3-methoxy- |

|---|---|

| AhR-Mediated CYP1A1/1B1 Induction | How does the 3-methoxy group affect binding affinity and activation of the Aryl Hydrocarbon Receptor (AhR)? |

| Metabolic Activation to Diol-Epoxides | Does the methoxy substituent alter the rate of formation of carcinogenic diol-epoxides compared to the parent B[a]P? |

| DNA Adduct Formation | Does 3-methoxy-B[a]P form unique DNA adducts, and what is their mutagenic potential? |

| Oxidative Stress (ROS Generation) | Does the methoxy group enhance or suppress the generation of reactive oxygen species and subsequent oxidative damage? |

| Ortho-quinone Formation | How does the 3-methoxy group influence the metabolic pathway leading to the formation of reactive ortho-quinones? |

| Non-Cancer Endpoints (Neurotoxicity, Immunotoxicity) | Does 3-methoxy-B[a]P exhibit specific toxic effects on the nervous, immune, or cardiovascular systems? |

Integrated Omics Approaches in Benzo[a]pyrene, 3-methoxy- Research

To unravel the complex biological impact of Benzo[a]pyrene, 3-methoxy-, future research must move beyond single-endpoint analyses and embrace integrated omics approaches. nih.gov These high-throughput technologies—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic, systems-level understanding of the interactions between the compound and a biological system. nih.govmdpi.com

Transcriptomics can identify genome-wide changes in gene expression following exposure to 3-methoxy-B[a]P. This approach has been used effectively to reveal tissue-specific carcinogenic pathways for the parent B[a]P. nih.govresearchgate.net For the methoxy- derivative, transcriptomic analysis could elucidate its effect on key pathways, including xenobiotic metabolism (e.g., CYP genes), DNA damage response (e.g., p53 pathway), oxidative stress, and inflammation. nih.gov

Metabolomics , the comprehensive analysis of small-molecule metabolites, offers a direct functional readout of cellular activity. This technique can be used to identify the specific metabolic products of 3-methoxy-B[a]P, providing crucial information on its activation and detoxification pathways. nih.gov Furthermore, it can reveal how the compound perturbs endogenous metabolic networks, such as amino acid, lipid, and nucleotide metabolism, which are often dysregulated in toxicity and disease. nih.govresearchgate.net

Proteomics can characterize changes in protein expression and post-translational modifications, bridging the gap between gene expression and cellular function. epa.gov This is critical for understanding alterations in enzyme activity and signaling pathways that are not apparent from transcriptomic data alone.

The true power of these technologies lies in their integration. nih.gov A multi-omics approach, combining transcriptomic, proteomic, and metabolomic data, can build a comprehensive picture of the molecular mechanisms of 3-methoxy-B[a]P toxicity. For example, transcriptomic data might show the upregulation of a specific CYP gene, proteomics could confirm an increase in the corresponding enzyme, and metabolomics could identify the novel metabolites produced by that enzyme. This integrated approach is essential for identifying sensitive biomarkers of exposure and effect, and for building predictive models of toxicity. mdpi.com

Table 3: Application of Omics Technologies in Benzo[a]pyrene, 3-methoxy- Research

| Omics Field | Research Application | Potential Insights |

|---|---|---|

| Genomics | Susceptibility screening | Identify genetic polymorphisms in metabolic enzymes or DNA repair genes that modify individual sensitivity. |

| Transcriptomics | Gene expression profiling | Reveal dose-dependent changes in cellular pathways (e.g., AhR signaling, p53 pathway, oxidative stress). nih.gov |

| Proteomics | Protein expression analysis | Quantify changes in key enzymes (e.g., CYPs) and signaling proteins involved in the toxic response. epa.gov |

| Metabolomics | Metabolic fingerprinting | Identify novel metabolites of 3-methoxy-B[a]P and characterize perturbations in endogenous metabolic pathways. nih.gov |

| Integrated Omics | Systems toxicology | Construct a comprehensive model of the compound's mechanism of action, from gene to metabolic function. nih.gov |

Translational Research and Clinical Implications

While basic research on Benzo[a]pyrene, 3-methoxy- is still in its infancy, considering its potential translational and clinical implications is crucial for guiding future studies. The ultimate goal of such research is to protect human health, which requires translating mechanistic data into practical applications like risk assessment and clinical diagnostics.

A primary area for translational research is the development of specific biomarkers. Metabolites of the parent B[a]P, such as 3-hydroxybenzo[a]pyrene (3-OH-B[a]P), are used as urinary biomarkers to monitor human exposure to PAHs in occupational and environmental settings. nih.govnih.gov A significant future direction is to determine if 3-methoxy-B[a]P or its unique metabolites can serve as specific biomarkers for exposure to methoxylated PAHs. This would require developing sensitive analytical methods for their detection in human fluids (e.g., urine, blood) and conducting studies to correlate their levels with external exposure sources. nih.gov

The clinical relevance of B[a]P is tied to its role as a human carcinogen implicated in lung, skin, and bladder cancers, and potentially in cardiovascular disease. nih.govfrontiersin.org A key question for 3-methoxy-B[a]P is whether its presence modifies the health risks associated with B[a]P. For instance, its formation could represent a detoxification pathway, thereby indicating lower risk, or it could be a marker for a metabolic phenotype that confers higher susceptibility to B[a]P-induced carcinogenesis. Answering this requires long-term epidemiological studies that link biomarker data with health outcomes.

Furthermore, understanding the specific biological activities of 3-methoxy-B[a]P could have clinical implications. If it is found to be a potent activator or inhibitor of key cellular pathways (e.g., AhR signaling), it could influence the toxicity of other xenobiotics or even the efficacy of certain drugs that are metabolized by the same enzymes. The translation of laboratory findings into clinical practice is a long-term goal that will depend on a solid foundation of mechanistic and exposure research.

Q & A

Q. Q1: What are the most reliable synthetic routes for 3-methoxybenzo[a]pyrene (3-MeO-BaP), and how can regioselective methylation be achieved?

To synthesize 3-MeO-BaP, regioselective methylation of benzo[a]pyrene (BaP) is critical. One approach involves Friedel-Crafts alkylation using methyl iodide or dimethyl sulfate in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Post-synthesis, validate regiochemistry via:

- High-resolution mass spectrometry (HR-MS) to confirm molecular weight (expected m/z for C₂₁H₁₄O: 282.1045).

- ¹H/¹³C NMR to identify methoxy proton signals (δ ~3.8–4.0 ppm) and aromatic carbon shifts.

- X-ray crystallography (if crystalline) to resolve spatial orientation of the methoxy group .

Basic Research: Analytical Detection and Quantification

Q. Q2: Which chromatographic methods are optimal for separating 3-MeO-BaP from co-eluting PAHs in environmental samples?

Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water) paired with fluorescence detection (ex/em: 290/430 nm) for sensitivity . For complex matrices (e.g., soil or sediment), pre-clean samples via:

- Solid-phase extraction (SPE) with C18 cartridges.

- Confirm identity using GC-MS with electron ionization (EI) and compare fragmentation patterns to reference standards .

Advanced Research: Metabolic Pathways and Toxicology

Q. Q3: How does the methoxy group in 3-MeO-BaP influence its metabolic activation compared to unsubstituted BaP?

The methoxy group alters cytochrome P450 (CYP1A1/1B1)-mediated metabolism. Key differences:

- Reduced formation of 7,8-dihydrodiol-9,10-epoxide (BPDE) , the primary carcinogenic metabolite of BaP, due to steric hindrance.

- Increased excretion of 3-MeO-BaP glucuronides via phase II metabolism, as shown in rodent hepatocyte assays .

- Validate using LC-MS/MS to track metabolites and ³²P-postlabeling to quantify DNA adducts .

Advanced Research: Environmental Fate and Degradation

Q. Q4: What experimental designs are effective for assessing 3-MeO-BaP persistence in aquatic systems?

Conduct microcosm studies under controlled conditions:

- Spike 3-MeO-BaP into water/sediment systems and monitor degradation via UV-Vis spectroscopy or HPLC .

- Test microbial degradation using Sphingomonas spp., known for PAH catabolism, and measure intermediate metabolites (e.g., catechols) .

- Model photodegradation using a solar simulator (λ > 290 nm) to assess half-life under UV exposure .

Advanced Research: Mechanistic Studies

Q. Q5: How can computational modeling predict the binding affinity of 3-MeO-BaP to aryl hydrocarbon receptor (AhR)?

Perform molecular docking (e.g., AutoDock Vina) using AhR’s ligand-binding domain (PDB: 5NJ8). Compare results to BaP:

- The methoxy group may reduce binding due to unfavorable interactions with hydrophobic residues (e.g., Val₃₈₁).

- Validate predictions with reporter gene assays (AhR-driven luciferase in HepG2 cells) .

Data Contradiction Analysis

Q. Q6: How to resolve discrepancies in reported toxicity data for 3-MeO-BaP across in vitro and in vivo models?

Address variability by:

- Standardizing exposure protocols (e.g., dosing intervals, vehicle controls).

- Using physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro results to in vivo scenarios .

- Re-evaluate conflicting data with meta-analysis tools (e.g., RevMan) to identify confounding factors (e.g., metabolic competency of cell lines) .

Regulatory Implications

Q. Q7: What regulatory frameworks apply to 3-MeO-BaP given its structural similarity to BaP?

While 3-MeO-BaP is not explicitly listed in EPA guidelines, its assessment aligns with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.